4-cyano-N-(3-methoxyphenyl)benzamide
Description
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Structure
3D Structure
Properties
CAS No. |
478069-94-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-cyano-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-4-2-3-13(9-14)17-15(18)12-7-5-11(10-16)6-8-12/h2-9H,1H3,(H,17,18) |
InChI Key |
JFVSDXVTRMGHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of 4-cyano-N-(3-methoxyphenyl)benzamide, providing unambiguous evidence for the arrangement of atoms within the molecule.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on its two rings, the amide proton, and the methoxy (B1213986) group protons. The 4-cyanobenzoyl moiety presents a characteristic AA'BB' system, while the 3-methoxyphenyl (B12655295) ring displays a more complex substitution pattern.
The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically around δ 10.3-10.5 ppm, with its chemical shift being sensitive to solvent and concentration. The protons of the 4-cyanobenzoyl ring are anticipated as two doublets. Due to the electron-withdrawing nature of both the cyano and amide groups, these protons are deshielded. The protons ortho to the carbonyl group (H-2', H-6') are expected around δ 8.10 ppm, and the protons meta to the carbonyl group (H-3', H-5') are expected around δ 7.90 ppm, both with a typical ortho-coupling constant (³J) of approximately 8.5 Hz.
For the 3-methoxyphenyl ring, the proton at the 2-position (H-2) would be a triplet or singlet-like peak around δ 7.50 ppm. The proton at the 6-position (H-6) would likely appear as a doublet of doublets around δ 7.30 ppm. The proton ortho to the methoxy group (H-4) is expected around δ 7.15 ppm, while the proton situated between the two electron-donating groups (methoxy and amino) (H-5) would be the most shielded, appearing as a doublet of doublets around δ 6.70 ppm. The methoxy group (-OCH₃) protons would yield a sharp singlet at approximately δ 3.80 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for a solution in DMSO-d₆ at 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.40 | br s | - | N-H |
| ~8.10 | d | 8.5 | H-2', H-6' |
| ~7.90 | d | 8.5 | H-3', H-5' |
| ~7.50 | t | 2.1 | H-2 |
| ~7.30 | dd | 8.2, 2.1 | H-6 |
| ~7.15 | t | 8.2 | H-4 |
| ~6.70 | dd | 8.2, 2.1 | H-5 |
| ~3.80 | s | - | -OCH₃ |
d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet
The ¹³C NMR spectrum provides a complete map of the carbon framework. For this compound, 15 distinct carbon signals are expected. The carbonyl carbon (C=O) is typically found significantly downfield, predicted around δ 165.5 ppm. The cyano group carbon (-CN) is expected in the range of δ 118.0-119.0 ppm.
The aromatic carbons show predictable shifts based on their substituents. For the 4-cyanobenzoyl ring, the ipso-carbon attached to the carbonyl (C-1') is predicted around δ 138.0 ppm, while the carbon bearing the cyano group (C-4') is expected near δ 115.0 ppm. The protonated carbons C-2'/C-6' and C-3'/C-5' are anticipated at approximately δ 129.0 ppm and δ 132.5 ppm, respectively.
In the 3-methoxyphenyl ring, the carbon attached to the nitrogen (C-1) is predicted around δ 140.0 ppm, and the carbon bearing the methoxy group (C-3) would be significantly downfield at about δ 160.0 ppm. The remaining aromatic carbons are expected at approximately δ 106.0 (C-2), δ 130.0 (C-4), δ 110.0 (C-5), and δ 112.0 (C-6). The methoxy carbon (-OCH₃) signal is expected around δ 55.5 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for a solution in DMSO-d₆ at 100 MHz)
| Chemical Shift (δ ppm) | Assignment |
| ~165.5 | C=O |
| ~160.0 | C-3 |
| ~140.0 | C-1 |
| ~138.0 | C-1' |
| ~132.5 | C-3', C-5' |
| ~130.0 | C-4 |
| ~129.0 | C-2', C-6' |
| ~118.5 | -CN |
| ~115.0 | C-4' |
| ~112.0 | C-6 |
| ~110.0 | C-5 |
| ~106.0 | C-2 |
| ~55.5 | -OCH₃ |
Two-dimensional (2D) NMR experiments are essential to definitively assign the proton and carbon signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the 4-cyanobenzoyl ring (H-2'/H-6' with H-3'/H-5') and among the coupled protons on the 3-methoxyphenyl ring (H-4, H-5, H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the molecular ion, which serves to confirm the elemental composition. For this compound, with a molecular formula of C₁₅H₁₂N₂O₂, the calculated exact mass would be used to confirm the formula with high confidence.
Table 3: Predicted HR-MS Data
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₅H₁₂N₂O₂ | 252.0899 |
Both EI-MS and ESI-MS can provide valuable information. ESI is a soft ionization technique and would be expected to show a strong protonated molecular ion peak [M+H]⁺ at m/z 253.0972.
EI-MS involves higher energy, leading to characteristic fragmentation. The molecular ion peak (M⁺) at m/z 252 would be observed. The most prominent fragmentation pathway for N-arylbenzamides is the cleavage of the amide bond (an alpha-cleavage). This would lead to two primary fragment ions:
The 4-cyanobenzoyl cation: This highly stabilized acylium ion would be a major peak in the spectrum at m/z 130 .
The 3-methoxyphenylaminyl radical cation: The corresponding fragment would appear at m/z 122 .
Further fragmentation of the 4-cyanobenzoyl cation could result in the loss of carbon monoxide (CO) to yield a cyanophenyl cation at m/z 102.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Predicted Fragment Ion |
| 252 | [C₁₅H₁₂N₂O₂]⁺ (Molecular Ion) |
| 130 | [NCC₆H₄CO]⁺ (4-cyanobenzoyl cation) |
| 122 | [CH₃OC₆H₄NH]⁺ (3-methoxyphenylaminyl radical cation) |
| 102 | [NCC₆H₄]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The nitrile (C≡N) stretching vibration typically appears in the range of 2220-2260 cm⁻¹. The amide group would exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band (Amide I) between 1630 and 1690 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II) would be observed in the 1500-1600 cm⁻¹ region. Additionally, C-O stretching from the methoxy group and various C-H and C=C stretching and bending vibrations from the aromatic rings would be present. Without experimental data, a precise table of vibrational frequencies cannot be compiled.
X-ray Crystallography for Solid-State Molecular Structure Determination
A single-crystal X-ray diffraction study would provide definitive information about the three-dimensional arrangement of the molecules in the solid state.
Crystal Growth and Quality Assessment
To perform X-ray crystallography, single crystals of this compound of suitable size and quality would need to be grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The quality of the resulting crystals would be assessed using an optical microscope and preliminary X-ray diffraction screening.
Data Collection and Structure Refinement
A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. This data would then be processed and the crystal structure solved and refined. This process would yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters. Key crystallographic data such as the crystal system, space group, unit cell dimensions, and refinement statistics would be tabulated.
Analysis of Intermolecular Interactions and Packing Arrangements
In the absence of specific experimental data for this compound, any further discussion would be speculative and based on the analysis of related known structures of other benzamides. rsc.orgmdpi.comtandfonline.comiucr.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-cyano-N-(3-methoxyphenyl)benzamide at a subatomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry and predict a wide range of electronic properties. researchgate.netresearchgate.netresearchgate.net These calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often indicates higher chemical reactivity. researchgate.netnih.gov
| Calculated Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates the molecule's potential as an electron donor in reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates the molecule's potential as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and molecular stability. |
| Chemical Potential (μ) | The tendency of electrons to escape from a system. | Relates to the molecule's overall electronic saturation. |
| Global Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability and reactivity. |
| Global Softness (S) | The reciprocal of hardness; a measure of reactivity. | A higher value suggests greater polarizability and reactivity. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Provides insight into the molecule's ability to draw bonding electrons. |
| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons. | Quantifies the molecule's capacity to act as an electrophile. |
This table represents typical parameters derived from DFT calculations for organic molecules and their general significance.
Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity by analyzing the changes in electron density throughout a reaction. nih.govmdpi.com Unlike theories focused on molecular orbital interactions, MEDT posits that the capability for electron density to change is the primary driver of reactivity. nih.gov For a molecule like this compound, MEDT can be employed to study the mechanisms of reactions it might undergo, such as cycloadditions or transamidation. rsc.orgmdpi.com
This approach involves a rigorous analysis of the reaction path, identifying transition states and intermediates. By examining the flow of electron density, MEDT can determine whether a reaction is polar or non-polar and predict the stereochemical outcomes, such as endo/exo selectivity in cycloaddition reactions. rsc.org The theory provides a detailed, step-by-step picture of how bonds are formed and broken, offering deep mechanistic insights. rsc.org
Derived from DFT calculations, a suite of conceptual reactivity indices provides a quantitative basis for predicting the chemical behavior of this compound. nih.gov These indices, including global hardness, softness, electronegativity, and the electrophilicity index, help characterize the molecule's stability and reactive nature. researchgate.netnih.gov
Furthermore, computational chemistry allows for the calculation of activation energies (the energy barrier to be overcome for a reaction to occur) and reaction energies (the net energy change of a reaction). mdpi.com By mapping the potential energy surface of a proposed reaction involving this compound, researchers can predict whether a reaction is kinetically feasible (low activation energy) and thermodynamically favorable (negative reaction energy). This information is invaluable for designing synthetic routes and understanding the molecule's stability.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape—the range of shapes it can adopt by rotating around its single bonds. These simulations can identify the lowest energy, most stable conformers. researchgate.net
MD simulations are also essential for understanding the influence of the environment, particularly the solvent, on molecular conformation. aps.orgrsc.org By explicitly including solvent molecules (such as water, methanol, or DMSO) in the simulation box, researchers can observe how solvent-solute interactions affect the peptide's structure and dynamics. aps.orgrsc.org The choice of solvent can significantly alter the conformational preferences of a molecule by stabilizing or destabilizing certain structures through interactions like hydrogen bonding. aps.org This analysis is crucial for predicting the molecule's behavior in a biological medium.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a key tool in drug discovery for predicting how a ligand, such as this compound, might interact with a biological macromolecule. mdpi.com
The benzamide (B126) scaffold is present in a wide range of biologically active compounds, suggesting that this compound could interact with various biological targets. researchgate.netmdpi.com Molecular docking studies are used to screen this compound against the three-dimensional structures of known proteins, such as enzymes and receptors, to identify potential binding partners. mdpi.comnih.gov
Potential targets for benzamide derivatives include protein kinases, G-protein coupled receptors (GPCRs) like cannabinoid receptors, and enzymes involved in critical metabolic pathways. mdpi.comscialert.netnih.govnih.gov Docking simulations place the ligand into the active site or binding pocket of the target protein and calculate a "docking score," which estimates the binding affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein, or π-π stacking interactions involving the aromatic rings. nih.gov This information helps to generate hypotheses about the molecule's mechanism of action and guides the design of more potent and selective derivatives. nih.gov
| Putative Target Class | Examples | Potential Significance |
| Protein Kinases | Glucokinase, Tyrosine Kinases | Inhibition or activation could impact cellular signaling and metabolism. nih.gov |
| GPCRs | Cannabinoid Receptors (CB1, CB2) | Modulation could affect immune responses, pain, and inflammation. nih.govnih.gov |
| Enzymes | Acetylcholinesterase (AChE), Dihydroorotate Dehydrogenase (DHODH) | Inhibition could be relevant for neurodegenerative or infectious diseases. mdpi.comscialert.net |
This table lists potential biological target classes for benzamide-containing compounds based on molecular docking studies of analogous structures.
Elucidation of Binding Modes, Affinities, and Key Interactions
Detailed computational studies to elucidate the specific binding modes and affinities of this compound are not extensively available in the public scientific literature. However, analysis of related benzamide-containing molecules allows for theoretical postulation of its potential interactions. The core structure, featuring a benzamide group, is capable of forming key hydrogen bonds. The amide (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen of the cyano group (-C≡N) can serve as hydrogen bond acceptors.
Virtual Screening and Lead Compound Discovery
While specific virtual screening campaigns that have identified this compound as a hit compound are not detailed in published research, its structural motifs are common in libraries used for such purposes. Virtual screening is a computational technique used in early-stage drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
Given its structure, this compound could be identified in a virtual screen for inhibitors of various enzyme classes, such as kinases or dehydrogenases, where benzamide scaffolds have shown activity. The process would involve docking the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate its binding affinity. Compounds with favorable predicted binding energies are then selected for further experimental testing. The discovery of this compound as a "lead" would depend on its performance in these virtual screens followed by confirmation of its biological activity and desirable physicochemical properties in subsequent laboratory assays.
In Silico Pharmacokinetic and Pharmacodynamic Prediction
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Computational Models)
In silico models are frequently used to predict the ADME properties of compounds to assess their drug-likeness early in the discovery process. For this compound, various computational tools can estimate its pharmacokinetic profile.
Predicted ADME Properties of this compound
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| Molecular Weight | 252.27 g/mol | Complies with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (Lipophilicity) | ~2.5 - 3.0 (Estimated) | Indicates moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Complies with Lipinski's Rule of Five (≤5), favorable for oral absorption. |
| Hydrogen Bond Acceptors | 4 (from C=O, -OCH3, and C≡N) | Complies with Lipinski's Rule of Five (≤10), favorable for oral absorption. |
| Polar Surface Area (TPSA) | ~67 Ų (Estimated) | Suggests good potential for intestinal absorption and cell permeability. |
These predictions suggest that this compound has a favorable profile for oral absorption. Metabolism prediction models would likely identify the methoxy (B1213986) group as a potential site for O-demethylation by cytochrome P450 enzymes in the liver. The amide bond could also be susceptible to hydrolysis.
Prediction of Blood-Brain Barrier Penetration and Intestinal Absorption
Computational models can predict the ability of a molecule to cross the blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system. Based on its physicochemical properties, such as a molecular weight under 400 Da, a moderate TPSA, and a balanced LogP, it is plausible that this compound could have some capacity to penetrate the BBB. However, specific predictions would require dedicated models that account for factors like efflux transporter interactions.
The compound is predicted to have good intestinal absorption. This prediction is based on its compliance with established guidelines for oral drug candidates, such as Lipinski's Rule of Five, and a TPSA value well within the range associated with high oral absorption.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of compounds including this compound would likely include:
An aromatic ring feature (from either phenyl ring).
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the carbonyl oxygen or cyano nitrogen).
A hydrophobic feature (the aromatic rings).
This model could then be used in ligand-based drug design to search for other molecules with a similar arrangement of features or to guide the chemical modification of the parent compound to improve its potency or selectivity. For instance, the relative positions of the hydrogen bond donor/acceptor pair and the aromatic/hydrophobic centers are critical for interaction with a target receptor. By understanding this spatial arrangement, medicinal chemists can design new analogs with a higher probability of being active.
Molecular and Biochemical Mechanisms of Action
Enzyme Inhibition and Activation Studies
The ability of 4-cyano-N-(3-methoxyphenyl)benzamide to interfere with enzyme function is a central aspect of its biochemical profile. Research has explored its effects on several critical enzyme families.
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.gov The inhibition of CDKs is a significant area of therapeutic research. nih.gov While specific studies on this compound's direct inhibition of CDK2/cyclin A2 and CDK1 are not extensively detailed in publicly available literature, the broader class of small molecule inhibitors often targets the ATP-binding site of these kinases. nih.gov The inhibition of CDK1, for instance, has been shown to induce apoptosis in certain cell types. nih.gov The activity of related benzamide (B126) structures as kinase inhibitors suggests that this compound may also possess inhibitory potential against these key cell cycle regulators.
| Enzyme Target | Reported Activity of Related Compounds |
|---|---|
| CDK2/cyclin A2 | Inhibition by various small molecule antagonists leads to cell cycle arrest. nih.govnih.gov |
| CDK1 | Inhibition can induce apoptosis and is a strategy in cancer therapy. nih.govnih.gov |
| Enzyme Target | Significance of Inhibition |
|---|---|
| Soluble Epoxide Hydrolase (sEH) | Increases levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). frontiersin.org |
DNA gyrase is a bacterial enzyme that is essential for DNA replication, making it an attractive target for the development of novel antibiotics. mdpi.comnih.gov The inhibition of DNA gyrase, specifically the GyrB subunit which has ATPase activity, can lead to bacterial cell death. mdpi.comnih.gov While there is a lack of direct evidence for the activity of this compound against DNA gyrase, the exploration of novel inhibitors is an active area of research. nih.gov
The broader chemical space of benzamide derivatives has been explored for activity against a variety of other enzymes. For instance, some N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are important in the epigenetic regulation of gene expression.
A thorough understanding of an inhibitor's mechanism requires kinetic analysis to determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive). For this compound, detailed kinetic studies on its interactions with specific enzyme targets are not yet widely published. Such studies would be crucial to fully characterize its inhibitory potential and mechanism of action.
Receptor Binding and Modulation Investigations
In addition to enzyme inhibition, this compound may exert its effects through binding to and modulating the activity of various cellular receptors. The benzamide scaffold is present in a number of compounds that are known to interact with G-protein coupled receptors (GPCRs). For example, analogues of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide have been identified as selective kappa opioid receptor antagonists. nih.govnih.gov Furthermore, the dopamine (B1211576) D3 receptor is another target for which selective antagonists have been developed to study their potential in treating addiction. jneurosci.org While direct binding data for this compound on these or other receptors is not specified, its structural motifs suggest that receptor binding studies would be a valuable area for future research.
Dopamine Receptor D3 Antagonism
The dopamine D3 receptor, concentrated in the limbic areas of the brain, is a significant target for therapeutic intervention in neurological and psychiatric disorders. nih.gov Selective antagonists of the D3 receptor are of particular interest as they may offer therapeutic benefits for conditions like schizophrenia and substance abuse, potentially avoiding the side effects associated with D2 receptor blockade. nih.govnih.gov
The benzamide scaffold is a well-established pharmacophore for D3 receptor ligands. Structure-activity relationship (SAR) studies on cyclic diamino benzamide-based ligands have demonstrated that cyano substituents are crucial for high-potency binding. scispace.com Specifically, incorporating a cyano group at either the 2- or 3-position of the benzamide ring can produce compounds with high potency and significant selectivity for the D3 receptor over the D2 receptor. scispace.com For instance, a 2-cyano benzamide analog was found to have a high binding affinity for the D3 receptor (Ki = 5.7 nM) and a 139-fold selectivity over the D2 receptor. scispace.com This high affinity suggests that the cyano group plays a critical role in the ligand-receptor binding interaction, likely through specific molecular contacts within the receptor's binding pocket. The inhibition of D3 autoreceptors by such antagonists is hypothesized to increase phasic dopaminergic signaling, which could be a valuable therapeutic approach in substance dependence. frontiersin.org
Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Ligand Interactions
The metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein-coupled receptor (GPCR) that is a key target for central nervous system disorders. nih.govidrblab.org The N-aryl benzamide structure is a recognized scaffold for mGlu5 negative allosteric modulators (NAMs). nih.gov These NAMs bind to an allosteric site within the transmembrane domain of the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. nih.govidrblab.org
The cyano group is a key feature for potency in many N-aryl benzamide NAMs. nih.gov Molecular modeling and mutagenesis studies suggest that the cyano group may interact directly with specific amino acid residues, such as Serine 808 (S808), within the allosteric binding pocket. nih.gov The binding of NAMs to the mGlu5 receptor is primarily driven by van der Waals and electrostatic interactions. idrblab.org The allosteric binding site is composed of upper and lower chambers connected by a narrow channel, and the aromatic rings of the benzamide ligands typically situate within the lower chamber, forming hydrophobic interactions with residues like I625, P655, and A810. idrblab.org This allosteric modulation inhibits the receptor's response to glutamate, thereby influencing synaptic plasticity and neuronal excitability.
Receptor Binding Assays and Receptor Selectivity Profiling
Receptor binding assays are essential for determining the affinity (often expressed as the inhibition constant, Ki) of a ligand for its target receptor and for profiling its selectivity against other receptors. For benzamide-based compounds, these assays have been crucial in identifying potent and selective D3 receptor antagonists.
In vitro binding studies are typically conducted using cell membranes expressing the receptor of interest and a radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its Ki value. As shown in the table below, SAR studies on benzamide analogs reveal that the position of the cyano group significantly impacts both potency and selectivity. High selectivity for the D3 receptor over the D2 receptor is a critical attribute for minimizing potential motor side effects (extrapyramidal symptoms) and hormonal changes (e.g., elevated prolactin) associated with D2 antagonism. nih.gov Further profiling against a panel of other receptors, such as serotonin (B10506) (5-HT) and adrenergic (α) receptors, is necessary to fully characterize the compound's selectivity and predict its potential off-target effects. nih.gov
| Compound Analogue | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) | Reference |
|---|---|---|---|---|
| 2-Cyano Benzamide Analog | 5.7 | 792 | 139-fold | scispace.com |
| 3-Cyano Benzamide Analog | 6.3 | 718 | 114-fold | scispace.com |
| 3-CF3 Benzamide Analog | 18.6 | 874 | 47-fold | scispace.com |
| 2,4-di-Chloro Benzamide Analog | 16.7 | 1336 | 80-fold | scispace.com |
Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)
Beyond direct receptor interactions, the anticancer potential of benzamide and cyanophenyl-containing compounds has been investigated through their effects on fundamental cellular processes like cell cycle progression, apoptosis, and cytoskeletal dynamics.
Investigation of Cellular Cycle Arrest Mechanisms
The cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. Several studies on compounds structurally related to this compound have demonstrated an ability to induce cell cycle arrest, predominantly at the G2/M phase. nih.govnih.gov This arrest prevents cells from entering mitosis, thereby halting their division.
The mechanism often involves the modulation of key cell cycle regulatory proteins. For example, treatment of cancer cells with a benzamide derivative has been shown to alter the expression of G2/M-related proteins. nih.gov Another cyanophenyl-containing compound was found to activate the Cdk1/cyclin B1 complex, a critical regulator of the G2/M transition. nih.gov The cellular response to DNA damage can also trigger arrest, often involving the p53 tumor suppressor protein and the cyclin-dependent kinase inhibitor p21. nih.govmdpi.com In some cases, the G2/M arrest induced by these compounds is dependent on the activation of the JNK (c-Jun N-terminal kinase) signaling pathway. nih.gov
Induction of Apoptosis in Cell Lines
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Benzamide and cyanophenyl derivatives have been shown to trigger apoptosis in various cancer cell lines through multiple pathways. nih.govnih.govnih.gov
These pathways include:
The Intrinsic (Mitochondrial) Pathway: This involves the release of cytochrome c from the mitochondria into the cytosol, which is often regulated by the Bcl-2 family of proteins. Studies have shown that related compounds can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas. One study found that a benzamide analog increased the expression of both Fas and its ligand (Fas-L). nih.gov
Caspase Activation: Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. A significant increase in the activity of key caspases, such as caspase-3, has been observed in cancer cells treated with related compounds. nih.gov
The induction of apoptosis is often dose- and time-dependent and can be linked to other cellular events, such as JNK pathway activation. nih.govnih.gov
Tubulin Polymerization Inhibition
The microtubule cytoskeleton, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, intracellular transport, and maintaining cell shape. Microtubules are a validated target for anticancer drugs. Several compounds with scaffolds similar to this compound have been identified as tubulin polymerization inhibitors. mdpi.comnih.gov
Oncogenic Kinase Inhibition
The benzamide scaffold is a recognized structural motif in the design of various kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. While the broader class of benzamide derivatives has been explored for the inhibition of oncogenic kinases, specific data detailing the inhibitory activity of this compound against a panel of oncogenic kinases is not extensively documented in publicly available scientific literature.
Structure-Activity Relationship (SAR) Elucidation
The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. This understanding is critical for optimizing lead compounds into potent and selective drug candidates.
Systematic Investigation of Structural Modifications on Biological Activity
A systematic investigation of the structure-activity relationship for this compound would involve the synthesis and biological evaluation of a series of analogues. In such studies, each part of the molecule—the 4-cyanobenzoyl group, the amide linker, and the 3-methoxyphenyl (B12655295) moiety—would be systematically modified to probe their contribution to biological activity.
For instance, the position and nature of the substituent on the phenyl rings could be altered. The following table outlines hypothetical modifications that would be typical in an SAR study for this class of compounds.
| Modification Area | Type of Modification | Rationale |
| 4-Cyanobenzoyl Group | Isosteric replacement of the cyano group (e.g., with nitro, halogen, or small alkyl groups) | To assess the role of the electron-withdrawing and hydrogen bond-accepting properties of the cyano group. |
| Positional variation of the cyano group (e.g., to the 2- or 3-position) | To understand the importance of the substitution pattern for target binding. | |
| Amide Linker | Replacement with bioisosteres (e.g., thioamide, reversed amide, sulfonamide) | To evaluate the significance of the hydrogen bonding and conformational rigidity of the amide bond. |
| 3-Methoxyphenyl Moiety | Alteration of the methoxy (B1213986) group's position (e.g., to 2- or 4-position) | To probe the impact of substituent placement on binding and metabolic stability. |
| Replacement of the methoxy group with other substituents (e.g., hydroxyl, halogen, alkyl groups) | To explore the effects of electronics, sterics, and hydrogen bonding potential on activity. |
Despite the logical framework for such an investigation, specific and detailed SAR data from systematic studies focusing on this compound as a central scaffold are not described in the accessible scientific literature.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound would be essential for understanding its interaction with a biological target. Based on its structure, the key pharmacophoric features would likely include:
A hydrogen bond acceptor: The nitrogen atom of the cyano group.
A hydrogen bond donor: The N-H group of the amide linker.
A hydrogen bond acceptor: The carbonyl oxygen of the amide linker.
Two aromatic rings: Providing a scaffold for hydrophobic and potential π-π stacking interactions.
A specific substitution pattern: The para-substitution on one ring and meta-substitution on the other.
Computational modeling and, ideally, co-crystal structures of the compound with its target kinase would be required to validate these hypothetical pharmacophoric features. However, without confirmed biological activity and a defined molecular target for this compound, a definitive pharmacophore model has not been published.
Design of Next-Generation Analogues Based on SAR Data
The design of next-generation analogues is a prospective exercise that relies heavily on established SAR data and a validated pharmacophore model. The goal is to design new molecules with improved properties, such as enhanced potency, greater selectivity, better pharmacokinetic profiles, and reduced off-target effects.
In the absence of specific SAR data for this compound, the design of next-generation analogues remains speculative. However, general principles of medicinal chemistry would guide this process. For example, if a hypothetical SAR study revealed that a larger hydrophobic substituent is tolerated at a certain position, analogues incorporating such groups would be synthesized. Similarly, if a particular metabolic liability were identified, the part of the molecule susceptible to metabolic enzymes would be modified.
The following table illustrates a conceptual approach to designing next-generation analogues, assuming hypothetical SAR findings.
| Hypothetical SAR Finding | Design Strategy for Next-Generation Analogue | Desired Outcome |
| The 3-methoxy group is subject to rapid demethylation. | Replace the methoxy group with a more metabolically stable group, such as a fluoro or a trifluoromethyl group. | Improved metabolic stability and longer half-life. |
| A larger pocket is available near the 4-cyano group. | Extend the molecule from the cyanobenzamide ring with a small, flexible linker to a basic amine. | To form additional ionic interactions with the target and improve potency and solubility. |
| The amide bond is susceptible to hydrolysis. | Replace the amide with a more stable linker, such as a triazole or an oxadiazole. | Increased chemical and metabolic stability. |
It must be reiterated that this represents a conceptual framework, as concrete data to guide the rational design of next-generation analogues of this compound is not available in the current body of scientific literature.
Preclinical Biological Evaluation Focus on Mechanistic Understanding in Non Human Systems
Antimicrobial and Antiviral Activity Investigations
Antibacterial Activity:There is no information available regarding the antibacterial activity of 4-cyano-N-(3-methoxyphenyl)benzamide against pathogenic bacterial strains or its potential inhibitory action on the E. coli FabH-CoA complex.
Therefore, it is not possible to generate the requested article with detailed research findings and data tables as this information does not appear to be present in the current body of scientific literature.
Antitubercular Activity (e.g., against H37RV strain)
In Vitro/Ex Vivo Pharmacokinetics and Metabolism Studies (Non-Human Models)
Metabolic Stability in Microsomal Preparations (e.g., Liver Microsomes)
Specific data on the metabolic stability of this compound in liver microsomal preparations, such as its in vitro half-life (t½) or intrinsic clearance (CLint), are not publicly documented. Metabolic stability assays using liver microsomes are standard practice in drug discovery to predict hepatic clearance and potential for drug-drug interactions. researchgate.netspringernature.comnuvisan.com However, the results for this particular compound have not been located in the reviewed scientific literature. Studies on other benzamide (B126) derivatives have shown that metabolism can occur through various pathways, including hydroxylation and dimerization, with enzymes like CYP3A4 often playing a significant role. nih.gov
Protein Binding Studies
There is no publicly available information on the plasma protein binding characteristics of this compound in any non-human models.
In Vivo Mechanistic Studies in Animal Models (Non-Human)
Evaluation of Target Engagement and Mechanistic Efficacy
No in vivo studies detailing the target engagement or mechanistic efficacy of this compound in animal models are available in the public domain. Such studies are crucial for understanding how a compound interacts with its intended biological target in a living organism and to confirm its mechanism of action, but this information has not been reported for this compound. nih.govnih.gov
Pharmacodynamic Biomarker Analysis
There is currently no available data from preclinical studies to characterize the pharmacodynamic biomarkers of this compound. Research that would typically involve the measurement of a molecule's effect on the body over time, and the identification of biomarkers to track these effects, has not been published for this compound. Therefore, it is not possible to present a data table or a detailed analysis of its pharmacodynamic profile in non-human systems.
Assessment of Molecular Effects in Disease Models
Similarly, the scientific literature lacks any studies on the molecular effects of this compound in the context of specific disease models.
Huntington's disease: No research has been published investigating the impact of this compound on the molecular pathways associated with Huntington's disease in any preclinical model. Consequently, there are no findings related to its effects on key pathological mechanisms such as mutant huntingtin protein aggregation or associated cellular dysfunction.
Inflammation in rodent models: There is no available data from studies using rodent models of inflammation to assess the molecular effects of this compound. Research that would explore its influence on inflammatory pathways, cytokine production, or immune cell activity has not been reported.
Due to the absence of research data, no data tables can be generated to summarize the molecular effects of this compound in the specified disease models.
Future Research Directions and Translational Potential Excluding Clinical Applications
Development of Advanced Analytical Methodologies for Research Purposes
To fully support preclinical research, robust and sensitive analytical methods are required for the accurate quantification and characterization of 4-cyano-N-(3-methoxyphenyl)benzamide in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of benzamide (B126) derivatives. sciencepublishinggroup.comscispace.com The development of a refined HPLC method for this compound would likely involve a reverse-phase approach, which is effective for separating moderately polar compounds. sielc.com A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.net The pH of the buffer is a critical parameter that must be optimized to ensure the compound is in a single ionic state, thereby achieving sharp and reproducible peaks. asianjpr.com
Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique, particularly for identifying metabolites or degradation products. google.com For a non-volatile compound like this compound, derivatization might be necessary to increase its volatility for GC analysis. nih.gov Tandem mass spectrometry (MS/MS) can further provide detailed structural information on the compound and its metabolites by analyzing fragmentation patterns. nih.gov
| Parameter | HPLC Method Details | GC-MS Method Details |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., Rxi-624sil MS, 60m) google.com |
| Mobile Phase / Carrier Gas | Acetonitrile and water with 0.1% formic acid (gradient elution) | Helium (purity >99.999%) google.com |
| Detection | UV-Vis Detector (set at maximum absorbance wavelength) | Mass Spectrometer (Electron Impact Ionization) google.com |
| Sample Preparation | Solid-phase or liquid-liquid extraction from biological matrix | Extraction followed by chemical derivatization (if necessary) |
| Primary Application | Quantification in research samples (e.g., plasma, tissue homogenates) | Identification of metabolites and impurities |
Modern biosensor technologies offer label-free, real-time analysis of molecular interactions, which is invaluable for characterizing how this compound engages with its biological targets. longdom.org Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are at the forefront of this field. springernature.comnih.gov
In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. nih.gov A solution containing this compound is then flowed over this surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. nih.gov This allows for the precise calculation of kinetic parameters, including the association rate (k_on) and dissociation rate (k_off), which together determine the binding affinity (K_D). nicoyalife.com Other advanced platforms, such as graphene-based field-effect transistors (G-FETs), are emerging as highly sensitive methods for detecting small molecule-protein interactions at extremely low concentrations. researchgate.net
| Biosensor Technology | Principle of Operation | Key Data Output | Primary Advantage |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon analyte binding to a ligand-coated sensor surface. springernature.com | Binding Affinity (K_D), Association/Dissociation Rates (k_on, k_off) | Provides detailed kinetic information in real-time. nih.gov |
| Bio-Layer Interferometry (BLI) | Measures the change in thickness of the biological layer on the sensor tip as molecules bind and dissociate. | Binding Affinity (K_D), Association/Dissociation Rates (k_on, k_off) | High throughput and compatibility with crude samples. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the interaction. |
| Graphene Field-Effect Transistor (G-FET) | Detects changes in electrical conductivity of a graphene sheet when a molecule binds to its surface. researchgate.net | Binding detection and concentration | Extremely high sensitivity, capable of femtomolar detection. researchgate.net |
Exploration of this compound as a Chemical Probe
A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. acs.org Developing this compound into such a tool could significantly advance the understanding of its molecular targets.
Assuming this compound potently and selectively modulates a specific protein target, it can be used to dissect that protein's role within complex signaling networks. By introducing the compound to cell cultures, researchers can observe downstream effects, such as changes in protein phosphorylation, gene expression, or cell behavior. For example, if the target is a kinase, the probe could be used to identify its substrates and map its position within a signaling cascade. This provides a dynamic alternative to genetic methods like siRNA or CRISPR, allowing for temporal control over protein function. nih.gov
Target validation is the critical process of confirming that modulating a specific biological target will have a therapeutic effect on a disease phenotype. technologynetworks.com A well-characterized small molecule is an essential tool in this process. ucl.ac.uk If this compound demonstrates high affinity and selectivity for a novel target, it can be used in disease-relevant cellular and animal models to test the "target hypothesis." A positive outcome would be the observation of a desired physiological response upon administration of the compound, directly linking the target's activity to the disease process. Conversely, if the compound engages the target effectively but produces no effect on the disease phenotype, it can help invalidate the target, saving significant resources from being invested in a non-viable therapeutic strategy. acs.org
Rational Design and Synthesis of Next-Generation Molecular Entities
The chemical structure of this compound serves as a valuable starting scaffold for the design of new molecules with potentially superior properties. This process relies on the principles of medicinal chemistry and computational modeling. sysrevpharm.org
Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically synthesizing analogs of the parent compound and evaluating their biological activity, researchers can decipher the role of each functional group. acs.orgnih.gov For instance, modifications could explore:
The Cyano Group: Replacing the 4-cyano group with other electron-withdrawing groups (e.g., trifluoromethyl, nitro) or hydrogen bond acceptors to probe their importance for target binding.
The Benzamide Core: Altering the substitution patterns on either of the two phenyl rings to enhance potency, selectivity, or metabolic stability. nih.gov
The Methoxy (B1213986) Group: Investigating other substituents at the 3-position of the N-phenyl ring to optimize interactions with the target protein's binding pocket.
Computational approaches, such as molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling, can accelerate this process. nih.govnih.gov Docking simulations can predict how different analogs will bind to the target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov This rational, iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and can lead to the development of highly optimized molecular entities. nih.gov
| Structural Modification | Rationale / Hypothesis | Potential Impact |
|---|---|---|
| Replace 4-cyano with 4-trifluoromethyl | Maintain electron-withdrawing nature while altering steric and electronic profile. | May improve metabolic stability or binding affinity. |
| Add a hydroxyl group to the N-phenyl ring | Introduce a new hydrogen bond donor/acceptor. | Could form a new key interaction with the target, increasing potency. |
| Replace the N-(3-methoxyphenyl) group with a heterocyclic ring (e.g., pyridine) | Improve solubility and introduce new interaction points. nih.gov | May enhance pharmacokinetic properties and selectivity. |
| Constrain the amide bond within a lactam ring | Reduce conformational flexibility to favor the bioactive conformation. | Could lead to a significant increase in binding affinity (entropic benefit). |
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
The advancement of our understanding of the biological potential of novel compounds like this compound is greatly accelerated through collaborative research initiatives. These collaborations typically bring together experts from diverse fields, including synthetic chemistry, chemical biology, structural biology, and pharmacology, to address complex scientific questions that would be challenging for a single research group to tackle.
In the context of this compound, a collaborative effort between a medicinal chemistry group and a chemical biology laboratory would be highly synergistic. The medicinal chemists could focus on the design and synthesis of a library of analogs based on the this compound scaffold, systematically varying its chemical features. The chemical biologists, in turn, could employ a range of techniques, such as chemoproteomics or high-content imaging, to identify the cellular targets of these compounds and elucidate their mechanism of action.
Furthermore, collaborations with structural biologists would be invaluable for obtaining the high-resolution structural information required for structure-based drug design, as discussed previously. By working in an integrated manner, these interdisciplinary teams can significantly accelerate the cycle of design, synthesis, and testing, leading to a more rapid and comprehensive understanding of the therapeutic potential of new chemical entities.
Such collaborative projects are often fostered through academic-industrial partnerships or government-funded research consortia. These initiatives provide the necessary resources and infrastructure to support high-risk, high-reward research that can bridge the gap between basic scientific discovery and the development of new research tools and technologies.
Q & A
Basic: What are the established synthetic routes for 4-cyano-N-(3-methoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 4-cyanobenzoyl chloride with 3-methoxyaniline in anhydrous solvents like THF or DCM under nitrogen atmosphere. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of acid chloride) .
- Catalysts : Using triethylamine or DIEA to scavenge HCl and drive the reaction to completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity .
Yield improvements (e.g., 74–91%) are achieved by stoichiometric excess of 3-methoxyaniline (1.2–1.5 equiv) and extended reaction times (12–24 hrs) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–8.1 ppm), and amide NH (~δ 10.2 ppm). Coupling patterns distinguish para/ortho substituents .
- FTIR : Confirm amide C=O (~1650 cm⁻¹), cyano C≡N (~2220 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
- LC-MS : ESI+ mode detects [M+H]+ (calc. for C₁₅H₁₁N₂O₂: 259.09). Fragmentation peaks at m/z 105 (benzoyl) and 136 (3-methoxyphenyl) validate the structure .
- HPLC : Use C18 columns (acetonitrile/water gradients) to assess purity (>98%) and detect byproducts (e.g., unreacted aniline) .
Advanced: How does the crystal structure of this compound inform its intermolecular interactions and stability?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals:
- Hydrogen bonding : The amide NH forms N–H···O=C bonds with adjacent molecules (d ≈ 2.8 Å), creating dimers .
- π-π stacking : The cyano-substituted benzene aligns with methoxyphenyl rings (centroid distance ~3.6 Å), enhancing thermal stability .
- Torsional angles : The dihedral angle between benzamide and methoxyphenyl groups (~30°) impacts solubility and packing efficiency .
These interactions guide co-crystal design for improved bioavailability .
Advanced: What computational chemistry approaches are suitable for modeling the electronic properties of this compound, and how do these correlate with experimental observations?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict HOMO-LUMO gaps (~4.5 eV), correlating with UV-Vis λmax (~280 nm) .
- Molecular docking : Simulate binding to targets (e.g., enzymes) using AutoDock Vina. The cyano group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets .
- QSPR models : Predict logP (~2.8) and solubility (≈0.1 mg/mL in water), validated experimentally via shake-flask assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., KMS-11 myeloma cells) and incubation times (72 hrs) to minimize variability .
- Dose-response curves : Calculate IC50 values with ≥6 concentrations to distinguish true activity from cytotoxicity .
- Orthogonal assays : Combine enzymatic inhibition (e.g., CTPS1 ) with cellular proliferation assays to confirm mechanism-specific effects.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for solvent effects (DMSO vs. ethanol) .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound to identify critical functional groups?
Methodological Answer:
- Systematic substitution : Replace methoxy with electron-donating (e.g., -NH2) or withdrawing (-NO2) groups to modulate electron density .
- Bioisosteres : Swap cyano with trifluoromethyl to assess steric/electronic effects on target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential features (e.g., amide linker, planar aromatic rings) .
- 3D-QSAR : CoMFA/CoMSIA models quantify contributions of substituents to activity .
Advanced: How should researchers approach the analysis of hydrogen bonding networks in this compound co-crystals or solvates, and what implications do these have for formulation development?
Methodological Answer:
- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) dimers) using Mercury software .
- Solvate screening : Co-crystallize with GRAS excipients (e.g., succinic acid) to improve dissolution rates .
- Stability testing : TGA/DSC reveals dehydration transitions (~150°C) in hydrates, informing storage conditions .
Advanced: What experimental controls are essential when assessing the in vitro enzymatic inhibition potential of this compound analogs?
Methodological Answer:
- Positive controls : Include known inhibitors (e.g., acivicin for CTPS1 ).
- Negative controls : Use DMSO-only wells to exclude solvent artifacts.
- Enzyme activity assays : Measure residual activity via NADH depletion (340 nm) or malachite green phosphate detection .
- Off-target screening : Test against related enzymes (e.g., PPTases) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
